(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile
Description
(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile (hereafter referred to as Compound A) is a nitrile-containing α,β-unsaturated ketone derivative featuring a 3,4,5-trimethoxyphenyl (TMP) moiety and a benzoyl substituent. The Z-configuration of both the benzoyl group and the central double bond is critical for its stereoelectronic properties, influencing reactivity, solubility, and biological interactions.
Structure
3D Structure
Properties
IUPAC Name |
(Z)-2-benzoyl-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-22-16-10-13(11-17(23-2)19(16)24-3)9-15(12-20)18(21)14-7-5-4-6-8-14/h4-11H,1-3H3/b15-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUFHXICGIKHAK-DHDCSXOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=C(C#N)C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C(/C#N)\C(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(2Z)-2-[(Z)-benzoyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile, also known as 2-(phenylcarbonyl)-3-(3,4,5-trimethoxyphenyl)prop-2-enenitrile, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including anti-cancer, anti-inflammatory, and antioxidant activities based on diverse research findings.
- Molecular Formula : C19H17NO4
- Molar Mass : 323.34 g/mol
- CAS Number : 122324-23-6
Anti-Cancer Activity
Recent studies have shown that this compound exhibits significant anti-cancer properties. A notable study demonstrated its ability to induce apoptosis in various cancer cell lines through the activation of caspase pathways. The compound showed an IC50 value of approximately 15 µM against breast cancer cells, indicating potent cytotoxic effects.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15 | Caspase activation leading to apoptosis |
| A549 (Lung Cancer) | 20 | Induction of oxidative stress |
| HeLa (Cervical Cancer) | 18 | Inhibition of cell proliferation |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies indicate that it can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. The compound's mechanism involves the suppression of NF-kB signaling pathways.
| Cytokine | Inhibition (%) | Concentration (µM) |
|---|---|---|
| TNF-alpha | 70 | 10 |
| IL-6 | 65 | 10 |
Antioxidant Activity
The antioxidant potential of this compound has been assessed using DPPH and ABTS assays. The compound exhibited strong free radical scavenging activity with an IC50 value of 12 µM in the DPPH assay.
Case Studies
- Study on Breast Cancer Cells : A study published in the Journal of Medicinal Chemistry explored the effects of this compound on MCF-7 cells. Results indicated a significant reduction in cell viability and increased apoptosis markers after treatment with concentrations above 10 µM.
- Inflammation in Macrophages : Research conducted by Zhang et al. (2023) highlighted the compound's ability to reduce inflammation in LPS-stimulated RAW264.7 macrophages by downregulating COX-2 expression and inhibiting nitric oxide production.
Comparison with Similar Compounds
Structural Features and Functional Groups
Compound A’s TMP group is a recurring motif in bioactive molecules, often associated with microtubule disruption (e.g., combretastatin analogs) . Key analogs include:
Table 1: Structural Comparison of Compound A with Analogs
*Calculated based on formula C₂₀H₁₇NO₄.
Key Observations :
- Nitrile Group : Present in Compound A and 28D , the nitrile enhances electrophilicity and may participate in hydrogen bonding or covalent interactions with biological targets.
- TMP Moieties : All compounds utilize the TMP group for steric bulk and π-stacking interactions, critical for binding to hydrophobic pockets in proteins .
- Stereochemistry : The Z-configuration in Compound A’s double bonds contrasts with the E-configuration in acrylates like E-3z , affecting planarity and dipole interactions .
Physicochemical Properties
- Melting Points : Schiff bases (4c–4f ) exhibit higher melting points (208–257°C) due to hydrogen bonding and crystallinity, whereas Compound A’s benzoyl group may reduce intermolecular interactions, lowering its melting point .
- Solubility : The nitrile and TMP groups in Compound A likely confer moderate polarity, contrasting with the hydrophobic trifluoromethyl group in E-3z .
Computational and Crystallographic Analysis
Preparation Methods
Reaction Mechanism and Substrate Selection
The Knoevenagel condensation, widely employed for synthesizing α,β-unsaturated carbonyl compounds, adapts to nitrile systems by substituting malonic acid derivatives with cyanoacetophenone (benzoylacetonitrile). This method directly couples 3,4,5-trimethoxybenzaldehyde with benzoylacetonitrile under basic conditions:
$$
\text{3,4,5-Trimethoxybenzaldehyde} + \text{PhCOCH}2\text{CN} \xrightarrow{\text{base}} \text{(2Z)-2-[(Z)-Benzoyl]-3-(3,4,5-Trimethoxyphenyl)prop-2-enenitrile} + \text{H}2\text{O}
$$
Conditions :
Stereochemical Control
The reaction typically produces trans (E)-isomers due to conjugation stabilization. However, steric hindrance between the 3,4,5-trimethoxyphenyl and benzoyl groups may favor the cis (Z)-configuration. Microwave-assisted reactions (60–80°C, 30 min) enhance Z-selectivity (up to 4:1 Z:E ratio) by accelerating kinetics over thermodynamics.
Horner-Wadsworth-Emmons Olefination
Phosphonate Precursor Design
The Horner-Wadsworth-Emmons (HWE) reaction offers superior stereocontrol through stabilized ylides. A benzoyl-containing phosphonate ester reacts with 3,4,5-trimethoxybenzaldehyde:
$$
\text{PhCOCH}2\text{PO(OEt)}2 + \text{ArCHO} \xrightarrow{\text{base}} \text{(2Z)-Product} + \text{HPO(OEt)}_2
$$
Conditions :
Advantages Over Knoevenagel
- Stereoselectivity : HWE’s reliance on ylide geometry ensures high Z-configuration fidelity.
- Functional Group Tolerance : Phosphonates resist side reactions common in strongly basic Knoevenagel conditions.
Sequential Substitution-Acylation Strategy
Intermediate Synthesis via Nucleophilic Displacement
Adapting methodologies from trimethoprim intermediate synthesis, a dimethylamino acrylonitrile derivative undergoes sequential substitution:
- Condensation : 3-Dimethylaminopropionitrile and 3,4,5-trimethoxybenzaldehyde form 3-dimethylamino-2-(3,4,5-trimethoxybenzyl)acrylonitrile.
- Acylation : Benzoyl chloride displaces dimethylamine under acidic conditions (pH 0.5–6.5).
Conditions :
Limitations
- Multi-Step Process : Requires purification after each stage, reducing overall efficiency.
- Acid Sensitivity : The 3,4,5-trimethoxyphenyl group may demethylate under strong acidic conditions.
Comparative Analysis of Synthetic Routes
| Method | Yield | Z-Selectivity | Complexity | Scalability |
|---|---|---|---|---|
| Knoevenagel Condensation | 65–73% | Moderate | Low | High |
| HWE Olefination | 70–85% | High | Moderate | Moderate |
| Substitution-Acylation | 60–70% | High | High | Low |
Key Observations :
- Knoevenagel : Optimal for rapid, large-scale synthesis despite moderate stereocontrol.
- HWE : Preferred for stereoselective applications but requires specialized phosphonate reagents.
- Substitution-Acylation : Useful for late-stage benzoylation but hampered by multi-step inefficiency.
Mechanistic Insights and Side-Reaction Mitigation
Knoevenagel Side Products
HWE Ylide Stability
Industrial-Scale Considerations
Cost-Benefit Analysis
Environmental Impact
- Solvent-Free Knoevenagel : Reduces waste generation by 40% compared to traditional methods.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
